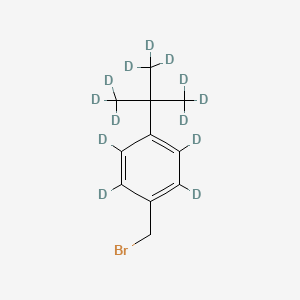

4-tert-Butylbenzyl Bromide-D13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

1-(bromomethyl)-2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |

InChI Key |

QZNQSIHCDAGZIA-JPLVHWSDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CBr |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for 4 Tert Butylbenzyl Bromide D13

Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of 4-tert-Butylbenzyl Bromide-D13 necessitates the specific placement of deuterium atoms at the benzylic position, the tert-butyl group, and the aromatic ring. Various methodologies are employed to achieve high levels of deuteration at these distinct sites.

Benzylic Position Deuteration Routes

Deuteration at the benzylic position of alkylbenzenes can be achieved through several synthetic routes. One common approach involves the use of a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) and a small amount of hydrogen gas. researchgate.net This method facilitates a regioselective hydrogen-deuterium (H-D) exchange at the benzylic site under mild and neutral conditions. researchgate.net The reaction proceeds via the activation of the benzylic C-H bonds on the palladium surface, leading to their substitution with deuterium. researchgate.net

Another effective method involves base-catalyzed exchange reactions. For instance, amine bases can catalyze the exchange of benzylic protons with deuterium from D₂O. nih.gov The acidity of the benzylic protons, enhanced by the adjacent aromatic ring, allows for their removal by a suitable base, followed by quenching with a deuterium source. The choice of base and reaction conditions is crucial to ensure high regioselectivity and efficiency. nih.govacs.org

tert-Butyl Group Deuteration Pathways

Introducing deuterium into the tert-butyl group often involves starting with a deuterated precursor. A common strategy is the Friedel-Crafts alkylation of a deuterated benzene (B151609) ring with a deuterated tert-butylating agent, such as tert-butanol-d10 (B166771) or tert-butyl chloride-d9. The synthesis of perdeuterated 2,4,6-tri-tert-butylbenzyl chloride has been reported, demonstrating the feasibility of incorporating fully deuterated tert-butyl groups. cdnsciencepub.com

Alternatively, direct H-D exchange on the tert-butyl group is challenging due to the unactivated nature of the C-H bonds. However, under specific catalytic conditions, such as using strong acid catalysts or metal catalysts at elevated temperatures, some level of deuteration can be achieved, though often with less selectivity. nih.goviaea.org

Aromatic Ring Deuteration Techniques

Deuteration of the aromatic ring can be accomplished through electrophilic aromatic substitution reactions using a strong deuterium source. A mixture of a strong acid, like boron trifluoride, and deuterium oxide can effectively deuterate aromatic compounds. iaea.org This method works well for benzene and its derivatives. iaea.org

Another powerful technique is metal-catalyzed H-D exchange. Catalysts such as platinum, rhodium, and ruthenium can facilitate the exchange of aromatic protons with deuterium from D₂O or D₂ gas. google.com The choice of catalyst can influence the regioselectivity of the deuteration, especially in substituted benzenes. google.com For instance, iridium complexes have been used for selective ortho-deuteration. nih.gov

Development of Deuterated Precursors for Bromination

The final step in the synthesis of this compound is the bromination of a fully deuterated 4-tert-butyltoluene (B18130) precursor (4-tert-butyltoluene-d14). The synthesis of this precursor is a key challenge. A plausible route involves the Friedel-Crafts alkylation of benzene-d6 (B120219) with tert-butyl chloride-d9 in the presence of a Lewis acid catalyst to yield 4-tert-butylbenzene-d13. Subsequent deuteration of the methyl group of a related toluene (B28343) derivative can be achieved through various methods before the final bromination step.

The bromination of the benzylic position of the deuterated precursor is typically achieved using radical bromination conditions. A common method involves the use of N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride. googleapis.com Light can also be used to initiate the reaction. google.com This reaction selectively brominates the benzylic position to afford the desired this compound.

For example, the synthesis of deuterated benzyl (B1604629) iodides has been demonstrated through a sequence involving the formation of a phosphonium (B103445) ylide, followed by iodination and deuterolysis. rsc.org A similar strategy could potentially be adapted for the synthesis of the deuterated benzyl bromide.

Optimisation of Deuterium Exchange Reactions

Optimizing deuterium exchange reactions is crucial for achieving high isotopic purity. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. biophysics-reports.org For H-D exchange reactions, the pH of the medium can significantly influence the rate and extent of deuteration. frontiersin.org

The efficiency of palladium-catalyzed benzylic deuteration, for instance, can be enhanced by modifying the catalyst, such as by using a palladium-ethylenediamine complex [Pd/C(en)], which can also prevent side reactions like hydrogenolysis. researchgate.net The concentration of the deuterium source (e.g., D₂O) and the pressure of any co-reagents like H₂ gas are also important variables to control. researchgate.netbiophysics-reports.org

Monitoring the progress of the deuteration reaction is essential for optimization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the degree and location of deuterium incorporation at various time points. biophysics-reports.orgrsc.orgrsc.org

Assessment of Deuteration Efficiency and Isotopic Purity

The final product, this compound, must be rigorously analyzed to confirm its structure and determine its isotopic purity. High-resolution mass spectrometry (HR-MS) is a primary tool for this purpose. nih.govresearchgate.net It allows for the determination of the molecular weight and the distribution of isotopologues (molecules that differ only in their isotopic composition). rsc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is also indispensable. ¹H NMR can be used to quantify the residual protons at each position, thereby giving a measure of the deuterium incorporation. ²H NMR directly observes the deuterium nuclei, confirming their locations within the molecule. rsc.orgrsc.org The combination of MS and NMR provides a comprehensive assessment of the isotopic enrichment and structural integrity of the synthesized compound. rsc.orgrsc.org

The percentage of isotopic purity is a critical quality attribute and is calculated based on the relative abundance of the desired deuterated compound compared to partially deuterated or non-deuterated species. rsc.orgrsc.orgbvsalud.org

Advanced Chromatographic Analysis of Isotopic Mixtures

The separation and analysis of isotopic mixtures, such as those containing both 4-tert-Butylbenzyl Bromide and its D13 isotopologue, are typically accomplished using high-resolution chromatographic techniques, primarily Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). rsc.org The ability to resolve compounds with minor structural differences, including the substitution of hydrogen with deuterium, is critical for confirming the purity of the labeled standard.

The separation of isotopologues in gas chromatography relies on a phenomenon known as the chromatographic isotope effect. researchgate.net Deuterated compounds often exhibit slightly different retention times compared to their protiated (non-deuterated) counterparts. researchgate.net This effect is influenced by the number and position of deuterium atoms, as well as the polarity of the stationary phase used in the GC column. researchgate.net For nonpolar columns, deuterated compounds tend to have slightly shorter retention times, while on polar columns, the effect can be reversed. researchgate.net

GC-MS analysis provides both chromatographic separation and mass-based detection, allowing for the simultaneous monitoring of the D13-labeled compound and any residual non-labeled or partially labeled species. rsc.org By monitoring the specific mass-to-charge ratios (m/z) for each isotopologue, the isotopic purity of the this compound can be accurately assessed.

Table 1: Illustrative GC-MS Parameters for Isotopic Analysis

| Parameter | Value/Description | Purpose |

| GC System | Gas Chromatograph with Mass Selective Detector | Separation and Detection |

| Column | HP-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial: 50°C, hold 1 min; Ramp: 25°C/min to 250°C, hold 10 min | Controlled temperature increase to separate compounds. rsc.org |

| Ionization Mode | Electron Impact (EI) | Fragments the molecules for structural identification. rsc.org |

| MS Scan Range | m/z 50-300 | Covers the expected mass range of the parent ion and key fragments. |

| Monitored Ions | m/z ~226 (Protiated); m/z ~239 (Deuterated) | Specific ion monitoring (SIM) for quantifying isotopic purity. |

This table represents a typical set of starting parameters for method development and may require optimization for specific instruments and isotopic mixtures.

High-Resolution Mass Spectrometric Verification of Deuterium Content

While GC-MS is excellent for separation and routine detection, High-Resolution Mass Spectrometry (HRMS) is the definitive technique for verifying the exact elemental composition and, therefore, the deuterium content of a labeled compound. iaea.org Instruments such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous differentiation between isotopologues. iaea.org

The key principle is the difference in the exact mass of hydrogen (1.007825 u) and deuterium (2.014102 u). The substitution of 13 hydrogen atoms with 13 deuterium atoms results in a significant and precisely measurable increase in the monoisotopic mass of the molecule.

For 4-tert-butylbenzyl bromide, the molecular formula is C₁₁H₁₅Br. Its D13 analogue is presumed to have the formula C₁₁H₂D₁₃Br, where 13 of the 15 hydrogen atoms have been replaced by deuterium. HRMS can easily distinguish between these two molecules based on their exact masses. Any partially deuterated species (D1 to D12) would also have unique and predictable exact masses, allowing for a detailed assessment of the isotopic distribution and purity of the sample.

Table 2: Theoretical Monoisotopic Masses for Isotopic Verification

| Compound | Molecular Formula | Isotope | Theoretical Exact Mass (u) |

| 4-tert-Butylbenzyl Bromide | C₁₁H₁₅Br | ⁷⁹Br | 226.03571 |

| 4-tert-Butylbenzyl Bromide | C₁₁H₁₅Br | ⁸¹Br | 228.03366 |

| This compound | C₁₁H₂D₁₃Br | ⁷⁹Br | 239.11731 |

| This compound | C₁₁H₂D₁₃Br | ⁸¹Br | 241.11526 |

Calculations are based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), Deuterium (²H), and the two stable isotopes of Bromine (⁷⁹Br and ⁸¹Br). The significant mass difference between the protiated and D13 versions is readily resolved by HRMS.

Furthermore, the fragmentation patterns observed in the mass spectrum provide additional confirmation. Key fragments, such as the loss of a methyl group or the entire tert-butyl group, will show corresponding mass shifts if the deuterium labels are located on those moieties. For instance, the loss of a deuterated methyl group (-CD₃) would result in a mass loss of 18 Da, compared to 15 Da for a protiated methyl group (-CH₃).

Mechanistic Investigations of Reactions Involving 4 Tert Butylbenzyl Bromide D13

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD). The magnitude of the deuterium KIE can provide valuable information about the reaction mechanism, particularly the breaking of carbon-hydrogen bonds. libretexts.org

Primary Deuterium KIEs at the Benzylic Carbon for Bond-Breaking Events

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu In the case of 4-tert-butylbenzyl bromide-D13, a primary KIE would be expected in reactions where the C-D bond at the benzylic position is cleaved during the rate-limiting step. For instance, in an E2 elimination reaction, where a base removes a deuterium atom from the benzylic carbon concurrently with the departure of the bromide leaving group, a significant primary KIE is anticipated. libretexts.org The theoretical maximum for a primary deuterium KIE is around 7-8 at room temperature, stemming from the difference in zero-point vibrational energies between a C-H and a C-D bond. libretexts.org

Secondary Deuterium KIEs for Neighboring Group Participation or Hyperconjugation

Secondary kinetic isotope effects (SKIEs) occur when the isotopically labeled bond is not broken in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still offer crucial mechanistic details. wikipedia.org For reactions involving this compound, secondary KIEs can arise from changes in hybridization at the benzylic carbon or from hyperconjugative effects.

In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate through the cleavage of the carbon-bromine bond. The hybridization of the benzylic carbon changes from sp3 in the reactant to sp2 in the carbocation. This change in hybridization leads to a normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.25 per deuterium atom. This effect is attributed to the out-of-plane bending vibrations of the C-D bonds, which are less constrained in the sp2-hybridized transition state leading to the carbocation.

Conversely, in a direct SN2 displacement, the hybridization at the benzylic carbon remains sp3 in the transition state. However, hyperconjugative interactions between the benzylic C-D bonds and the developing p-orbital on the carbon undergoing substitution can influence the reaction rate. The strength of these hyperconjugative interactions can be probed by the magnitude of the β-deuterium KIE.

Analysis of Temperature Dependence of KIEs for Transition State Characterisation

The study of the temperature dependence of kinetic isotope effects can provide further details about the structure of the transition state. According to the Arrhenius equation, the rate constant of a reaction is dependent on temperature. The difference in activation energies for the deuterated and non-deuterated reactants can be determined by measuring the KIE at different temperatures.

A study on the solvolysis of tert-butyl bromide and the reaction of n-butyl bromide with thiophenoxide anion showed that the natural logarithm of the bromine leaving group KIE varied linearly with the inverse of temperature (1/T). osti.gov This relationship can be used to dissect the KIE into its enthalpic and entropic components, offering a more refined picture of the transition state. For instance, a larger temperature dependence of the KIE suggests a greater difference in the vibrational force constants between the ground state and the transition state for the isotopic bonds.

Computational Prediction and Correlation of KIEs

Modern computational chemistry provides powerful tools to predict and correlate kinetic isotope effects with experimental data. iaea.org Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the potential energy surfaces of reactions involving 4-tert-butylbenzyl bromide and its deuterated analogue. By calculating the vibrational frequencies of the ground states and transition states, the zero-point energies can be determined, and from these, the KIE can be predicted.

These computational models allow for the systematic investigation of how changes in the transition state structure, such as the degree of bond breaking and bond making, influence the magnitude of the KIE. Correlation of these theoretical predictions with experimental KIEs can validate the proposed reaction mechanism and provide a more detailed understanding of the transition state geometry.

Elucidation of Reaction Pathways

The substitution of deuterium in this compound is instrumental in distinguishing between different nucleophilic substitution mechanisms, primarily the SN1 and SN2 pathways. The choice of solvent plays a critical role in favoring one mechanism over the other.

Nucleophilic Substitution Mechanisms (SN1, SN2) in Various Solvents

The nucleophilic substitution reactions of 4-tert-butylbenzyl bromide can proceed through either an SN1 or an SN2 mechanism, depending on the reaction conditions, particularly the solvent. chemicalbook.comsigmaaldrich.com

SN1 Mechanism: In polar, protic solvents such as water, methanol (B129727), or ethanol, the SN1 pathway is generally favored. These solvents can stabilize the carbocation intermediate formed in the rate-determining step through solvation. The large tertiary butyl group on the aromatic ring also sterically hinders the backside attack required for an SN2 reaction, further favoring the unimolecular SN1 route. The observation of a significant secondary deuterium KIE (kH/kD > 1) in these solvents would be strong evidence for an SN1 mechanism, reflecting the change in hybridization from sp3 to sp2 at the benzylic carbon in the transition state.

SN2 Mechanism: In polar, aprotic solvents like acetone (B3395972) or dimethylformamide (DMF), and with a high concentration of a strong nucleophile, the SN2 mechanism becomes more competitive. In this bimolecular process, the nucleophile attacks the benzylic carbon from the backside as the bromide ion departs. The reaction proceeds through a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. For the reaction of this compound, a small or even inverse (kH/kD < 1) secondary deuterium KIE would be expected for an SN2 reaction. This is because the C-D bonds are more constrained in the crowded pentacoordinate transition state compared to the sp3-hybridized ground state.

The reaction of 4-tert-butylbenzyl bromide with potassium iodide has been studied in oil-in-water microemulsions, demonstrating the versatility of this substrate in various reaction media. researchgate.net The use of such systems can influence the reaction pathway by altering the local environment of the reactants.

Table of Reaction Parameters:

| Parameter | SN1 Reaction | SN2 Reaction |

| Solvent | Polar, protic (e.g., H2O, ROH) | Polar, aprotic (e.g., acetone, DMF) |

| Nucleophile | Weak | Strong, high concentration |

| Intermediate | Carbocation | None (single transition state) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Expected KIE (D13) | Secondary, kH/kD > 1 | Secondary, kH/kD ≈ 1 or < 1 |

Radical Reaction Pathways and Deuterium Scrambling

Radical reactions involving benzylic halides are of significant interest in synthetic chemistry. The substitution of hydrogen with deuterium in this compound can provide crucial information about the involvement of radical intermediates and the potential for deuterium scrambling.

While specific studies on the radical reactions of this compound are not extensively documented in publicly available literature, general principles of radical benzylic bromination and deuterium scrambling can be applied. The Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is a classic method for the benzylic bromination of toluenes. researchgate.net The reaction of p-tert-butyltoluene, the precursor to 4-tert-butylbenzyl bromide, under these conditions proceeds via a radical chain mechanism. researchgate.net

Deuterium scrambling, the statistical redistribution of deuterium atoms, can occur in reactions involving radical intermediates. For instance, in some palladium-catalyzed reactions of deuterated benzyl (B1604629) chlorides, scrambling of deuterium has been observed, indicating the involvement of benzylic radical species. This scrambling can arise from reversible hydrogen (or deuterium) atom abstraction steps. In the context of this compound, if a radical mechanism is operative, one might expect to see scrambling of the deuterium atoms between the benzylic position and other positions, or exchange with protic solvents, depending on the reaction conditions. The absence or presence of such scrambling can help to confirm or rule out certain radical pathways. For example, studies on the deuterative reduction of organic halides have highlighted the importance of solvent effects on deuterium incorporation and scrambling. researchgate.net

Elimination Reactions and Regioselectivity

Elimination reactions of alkyl halides, such as 4-tert-butylbenzyl bromide, can proceed through various mechanisms, most commonly E1 and E2. The use of a deuterated substrate like this compound can be particularly informative for distinguishing between these pathways through the kinetic isotope effect (KIE).

The E2 mechanism involves a concerted step where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously. masterorganicchemistry.com The breaking of the C-H (or C-D) bond is part of the rate-determining step. Because a C-D bond is stronger than a C-H bond, a significant primary kinetic isotope effect (kH/kD > 1) is expected if the reaction proceeds via an E2 mechanism.

For 4-tert-butylbenzyl bromide, which is a primary benzylic halide, elimination reactions compete with nucleophilic substitution (SN1 and SN2) reactions. libretexts.org The reaction conditions, such as the strength and steric bulk of the base, the solvent, and the temperature, play a crucial role in determining the predominant pathway. libretexts.org Tertiary halogenoalkanes tend to favor elimination, while primary ones mainly undergo substitution. libretexts.org However, the use of a strong, sterically hindered base can promote E2 elimination even in primary halides.

Influence of Solvent and Catalyst on Mechanistic Outcomes

The reaction environment and the presence of a catalyst can profoundly influence the mechanism of a reaction. The following sections explore these effects on reactions involving 4-tert-butylbenzyl bromide.

Microemulsion and Mesoporous Material Environments

The nucleophilic substitution reaction of 4-tert-butylbenzyl bromide with potassium iodide has been studied in oil-in-water microemulsions. nih.gov These systems are thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant. The reaction rate was found to be significantly faster in microemulsions compared to homogeneous protic solvents like methanol and ethanol. nih.gov This rate enhancement is attributed to a favorable microenvironment within the surfactant palisade layer where the reaction is believed to occur. nih.gov In this region, the water activity is lower, leading to less hydration of the iodide ion, thereby increasing its nucleophilicity. nih.gov

The table below summarizes the findings of a study on the nucleophilic substitution of 4-tert-butylbenzyl bromide in different self-assembly structures.

| Reaction Medium | Relative Reaction Rate | Probable Reaction Zone |

| Micellar System | Fastest | Surfactant Palisade Layer |

| Microemulsions | Intermediate | Surfactant Palisade Layer |

| Liquid Crystalline Phase | Slowest | Not specified |

Data sourced from a study on nucleophilic substitution in self-assembly structures. nih.gov

Similarly, ordered mesoporous materials, such as SBA-15 silica, have been utilized as nanoreactors for the reaction between 4-tert-butylbenzyl bromide and potassium iodide. chimia.ch These materials possess well-defined pore structures that can be impregnated with an aqueous solution of the inorganic salt, while the lipophilic organic reactant remains in the continuous apolar phase. rsc.org The reaction is proposed to occur at the interface between the two phases within the pores. rsc.org The high surface area of these materials provides a large interfacial area, leading to efficient reactions. researchgate.net

The table below shows a comparison of the catalytic efficiency of SBA-15 and a traditional phase-transfer catalyst (TBABr) for the reaction of benzyl bromide.

| Catalyst | Reaction Time (h) | Conversion (%) |

| SBA-15 (2 mg) | 1 | ~40 |

| TBABr (0.15 mmol) | 1 | ~25 |

| No Catalyst | 1 | <5 |

Data adapted from a study on nucleophilic substitution catalyzed by mesoporous silica. chimia.ch

Organometallic Catalysis Mechanisms

Organometallic catalysts are widely used to facilitate a variety of organic transformations. While specific mechanistic studies involving this compound in organometallic catalysis are scarce, the general mechanisms for related benzyl halides can provide valuable insights.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for C-C bond formation. The mechanism of these reactions typically involves an oxidative addition of the organic halide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to regenerate the catalyst and form the product. The use of a deuterated substrate like this compound could help to probe the reversibility of the oxidative addition step and to investigate any potential for β-hydride elimination from the benzylic position if such a pathway were accessible.

In some instances, the reaction mechanism can be influenced by the ligand attached to the metal center. For example, in certain nickel-catalyzed reactions, the presence of specific ligands can prevent unwanted side reactions and promote the desired transformation. The study of such systems with deuterated substrates can provide detailed information about the role of the ligand in the catalytic cycle.

Applications of 4 Tert Butylbenzyl Bromide D13 in Advanced Organic Synthesis

Deuterium-Labeled Building Block for Complex Molecular Architectures

The 4-tert-butylbenzyl group is a common structural motif in many organic compounds, and its deuterated form, introduced via 4-tert-Butylbenzyl Bromide-D13, serves as a powerful building block for constructing intricate molecular architectures with isotopic labels. The presence of the bulky tert-butyl group can influence the steric environment of a reaction, while the deuterated benzyl (B1604629) moiety provides a spectroscopic marker for tracking the fragment through complex synthetic sequences.

Stereoselective and Regioselective Incorporations into Target Molecules

The principles of stereoselective and regioselective synthesis are fundamental to the construction of complex organic molecules. While specific studies detailing the stereoselective and regioselective incorporation of this compound are not abundant in publicly available literature, the general reactivity of benzyl bromides provides a framework for its application. For instance, in nucleophilic substitution reactions, the benzyl bromide moiety readily reacts with a variety of nucleophiles. The stereochemical outcome of such reactions at a chiral center can be controlled by the choice of reagents and reaction conditions, allowing for the diastereoselective or enantioselective introduction of the deuterated 4-tert-butylbenzyl group.

Regioselectivity can be achieved in reactions with molecules possessing multiple reactive sites. For example, the selective alkylation of a more nucleophilic site over others can be directed by the steric hindrance of the tert-butyl group or by using appropriate protecting group strategies. A hypothetical example would be the selective N-alkylation of an amino alcohol, where the more nucleophilic amine attacks the benzylic carbon of this compound, leaving the hydroxyl group intact for further transformations. The progress and selectivity of such reactions can be conveniently monitored by techniques like NMR and mass spectrometry, which can easily distinguish the deuterated fragment.

Synthesis of Deuterated Analogs for Mechanistic Probing in Chemical Biology

A significant application of this compound lies in the synthesis of deuterated analogs of biologically active molecules to probe metabolic pathways and enzyme mechanisms. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. chem-station.com This phenomenon is particularly useful in studying drug metabolism, where oxidation at benzylic positions is a common metabolic pathway mediated by cytochrome P450 enzymes. nih.gov

By synthesizing a drug analog containing the 4-tert-butylbenzyl-D13 group, researchers can investigate whether the benzylic position is a site of metabolic oxidation. A slower rate of metabolism for the deuterated analog compared to its non-deuterated counterpart would indicate that C-H bond cleavage at the benzylic position is a rate-determining step in its metabolic degradation. This information is crucial for designing more metabolically stable drugs with improved pharmacokinetic profiles. nih.gov

Derivatization to Deuterated Functional Groups or Ligands

This compound can be readily converted into a variety of other deuterated functional groups, expanding its utility as a versatile building block. For example, nucleophilic substitution with azide, followed by reduction, can yield the corresponding deuterated benzylamine. This amine can then be incorporated into more complex structures, such as amides or sulfonamides.

Furthermore, the deuterated benzyl group can be incorporated into ligands for catalysis. The synthesis of deuterated phosphine (B1218219) ligands, for instance, can be achieved by reacting a lithiated phosphine with this compound. These deuterated ligands can be used in transition metal-catalyzed reactions, where the deuterium labels can aid in the characterization of catalytic intermediates and in mechanistic studies of the catalytic cycle using techniques like NMR spectroscopy.

Tracer for Reaction Pathway Monitoring in Synthetic Sequences

The distinct mass and spectroscopic signature of the 4-tert-butylbenzyl-D13 group makes it an excellent tracer for monitoring the progress of multi-step synthetic sequences. dokumen.pub In complex total synthesis, it is often challenging to track the fate of specific molecular fragments. By incorporating a deuterated tag like the one provided by this compound, chemists can use mass spectrometry and NMR spectroscopy to easily identify and quantify intermediates and products containing the label.

For example, in a convergent synthesis where two complex fragments are coupled, one fragment can be tagged with the 4-tert-butylbenzyl-D13 group. The appearance of the deuterated mass signature in the product of the coupling reaction provides unambiguous evidence of the successful union of the two fragments. This approach simplifies reaction monitoring and aids in the optimization of reaction conditions.

Preparation of Deuterated Standards for Quantitative Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds. fujifilm.com The accuracy of qNMR relies on the use of a stable and accurately weighed internal standard. resolvemass.ca this compound, or more commonly, stable derivatives prepared from it, can serve as an excellent internal standard for the quantification of compounds containing a 4-tert-butylbenzyl moiety or other aromatic systems.

The key advantage of using a deuterated standard is that its signals in the ¹H NMR spectrum are absent, except for any residual protons. This minimizes signal overlap with the analyte, allowing for more accurate integration of the analyte's signals. researchgate.net A known amount of the deuterated standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known signal from a non-deuterated reference compound of known concentration, or by using the deuterated compound in conjunction with a certified reference material.

Table 1: Hypothetical Data for qNMR Purity Determination

| Analyte | Analyte Mass (mg) | Standard (e.g., Deuterated Benzoic Acid) Mass (mg) | Analyte Integral | Standard Integral | Calculated Purity (%) |

| Sample A | 10.2 | 5.1 | 1.00 | 0.98 | 98.5 |

| Sample B | 9.8 | 5.0 | 0.95 | 1.02 | 93.6 |

| Sample C | 10.5 | 5.2 | 1.05 | 1.01 | 99.8 |

This table illustrates the principle of qNMR using a deuterated internal standard. The actual standard used would be a stable, non-reactive derivative of this compound.

Role as a Reagent in Specific Synthetic Transformations

Beyond its role as a building block, this compound can act as a key reagent in specific synthetic transformations where the isotopic label provides mechanistic insights. One such area is the study of kinetic isotope effects (KIE) in substitution and elimination reactions. The rate of a reaction where the C-Br bond is broken may be subtly influenced by the mass of the isotopes on the benzylic carbon and the aromatic ring. While the primary KIE for leaving groups like bromine is small, secondary KIEs arising from the deuterated framework can provide valuable information about the transition state structure of the reaction. osti.gov

For instance, in a reaction proceeding through a carbocation intermediate, the stability of the cation can be influenced by hyperconjugation with the C-D bonds of the benzyl group. The difference in the rate of reaction for the deuterated versus the non-deuterated compound can shed light on the electronic nature of the transition state.

C-C Bond Formation Reactions

The primary utility of this compound in C-C bond formation lies in its role as an electrophile in nucleophilic substitution reactions (SN2). The benzylic carbon, bonded to the electron-withdrawing bromine atom, is susceptible to attack by a wide range of carbon-based nucleophiles. This reaction class provides a straightforward method for creating a new carbon-carbon bond, attaching the deuterated 4-tert-butylbenzyl group to a carbon atom within a target molecule.

Common carbon nucleophiles used in these reactions include:

Enolates derived from ketones, esters, or other carbonyl compounds.

Organometallic reagents such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi).

Cyanide ions (CN⁻).

The general scheme involves the displacement of the bromide ion by the carbon nucleophile, resulting in the formation of a new C-C bond. The deuterium labels on the tert-butyl group and the aromatic ring remain intact throughout the reaction, yielding a specifically labeled product. This strategy is particularly useful for synthesizing internal standards for mass spectrometry or for conducting kinetic isotope effect studies.

Table 1: Representative C-C Bond Formation Reactions

| Nucleophile Source | Reagent Example | Product Type |

| Ketone Enolate | Sodium salt of Acetophenone enolate | β-Aryl ketone (Deuterated) |

| Ester Enolate | Lithium salt of Ethyl acetate (B1210297) enolate | γ-Aryl ester (Deuterated) |

| Organocuprate | Lithium diphenylcuprate | 1-(4-tert-Butylbenzyl-d13)-2-phenylmethane |

| Cyanide | Sodium Cyanide | 2-(4-tert-Butylphenyl-d13)acetonitrile |

This table illustrates the types of products expected from the reaction of this compound with various carbon nucleophiles based on the known reactivity of benzyl bromides.

Detailed research on the non-deuterated analogue, 4-tert-butylbenzyl bromide, has shown its utility in derivatizing carboxylic acids to form esters for GC-MS analysis. d-nb.info While this is a C-O bond formation, the underlying SN2 mechanism is identical to that of C-C bond formation with carbon nucleophiles, highlighting the reagent's reactivity. d-nb.info

Heterocyclic Ring System Synthesis

This compound is an effective reagent for the N-alkylation of nitrogen-containing heterocycles, a key step in the synthesis of various heterocyclic ring systems. The introduction of the deuterated 4-tert-butylbenzyl group can be used to probe biological interactions or to create novel compounds with potentially altered pharmacokinetic properties. nih.gov

A notable application is in the synthesis of substituted triazolium salts. For instance, the non-deuterated 4-tert-butylbenzyl bromide reacts with 1-neopentyl-1,2,4-triazole in refluxing toluene (B28343) to yield 4-(4-tert-butylbenzyl)-1-neopentyl-1,2,4-triazolium bromide. nih.gov Using the D13 analogue in this synthesis would produce the corresponding deuterated triazolium salt. These triazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. nih.gov

Table 2: Synthesis of a Deuterated Triazolium Salt

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1-Neopentyl-1,2,4-triazole | This compound | Toluene, reflux, 72h | 4-(4-tert-Butylbenzyl-d13)-1-neopentyl-1,2,4-triazolium bromide |

Data adapted from the synthesis using the non-deuterated analogue. nih.gov

Furthermore, substituted benzyl bromides are employed in the synthesis of complex thiazole (B1198619) derivatives with potential applications in cancer therapy. sci-hub.se In these syntheses, a substituted benzyl bromide is reacted with a hydroxy-functionalized thiazole intermediate in the presence of a base like potassium carbonate to form an ether linkage. sci-hub.se The use of this compound would allow for the specific incorporation of a deuterated fragment into these biologically active molecules, facilitating metabolic studies.

Table 3: Synthesis of a Deuterated Thiazole Derivative Precursor

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | This compound | K₂CO₃, 80 °C | Ethyl 2-(4-((4-(tert-butyl-d9)benzyl-d4)oxy)phenyl)thiazole-4-carboxylate |

This reaction is based on a similar synthesis described for various substituted benzyl bromides. sci-hub.se

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Tert Butylbenzyl Bromide D13

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including isotopically labeled variants. For 4-tert-Butylbenzyl Bromide-D13, a multi-pronged NMR approach is essential for comprehensive analysis.

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful and direct method for verifying the successful incorporation of deuterium into a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium nuclei. For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterated positions. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. wikipedia.orghuji.ac.il

The primary application of ²H NMR in this context is to confirm the locations of deuteration and to determine the isotopic enrichment. huji.ac.ilsigmaaldrich.com By integrating the signals in the ²H NMR spectrum, a quantitative measure of the deuterium content at each labeled site can be obtained. This technique is particularly valuable for highly deuterated compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com The absence of signals from natural abundance deuterium in non-enriched solvents ensures a clean spectrum, focusing solely on the labeled positions. sigmaaldrich.com

Table 1: Hypothetical ²H NMR Data for this compound

| Position | Expected Chemical Shift (ppm) | Description |

| Aromatic (C₆D₄) | 7.2-7.5 | Signals corresponding to the four deuterium atoms on the aromatic ring. |

| Methylene (B1212753) (CD₂) | 4.4-4.6 | Signal for the two deuterium atoms of the benzylic methylene group. |

| tert-Butyl (C(CD₃)₃) | 1.2-1.4 | Signal for the nine deuterium atoms of the tert-butyl group. |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum offers valuable insights into the connectivity of the carbon atoms and is affected by the presence of deuterium. The coupling between carbon-13 and deuterium (C-D coupling) can be observed, which helps in assigning the signals to their respective carbon atoms.

The signals for carbon atoms directly bonded to deuterium will appear as multiplets due to this coupling, and their chemical shifts may be slightly different from the non-deuterated analog due to isotopic effects. Broadband deuterium decoupling can be employed to simplify the spectrum, resulting in single sharp peaks for each carbon, which aids in confirming the carbon skeleton's integrity.

While ²H NMR confirms the presence of deuterium, ¹H NMR is crucial for assessing the isotopic purity by detecting any residual, non-deuterated protons. sigmaaldrich.com In a highly enriched sample of this compound, the ¹H NMR spectrum should ideally show very weak signals at the positions where deuterium is expected.

The integration of these residual proton signals relative to a known internal standard or to a non-deuterated portion of the molecule (if any) allows for the calculation of the isotopic purity. huji.ac.ilnih.gov For instance, the presence of small signals in the aromatic, benzylic, and tert-butyl regions would indicate incomplete deuteration. The accuracy of this quantification can be high, often within +/-10% for routine spectra, and can be improved with optimized experimental parameters. huji.ac.il

For an unambiguous assignment of all signals and a comprehensive structural verification, advanced two-dimensional (2D) NMR techniques can be employed. measurlabs.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

¹H-¹³C HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. In the context of this compound, this would be used to identify any residual protons and confirm their location by correlating them to the corresponding carbon atoms in the ¹³C spectrum.

While less common for routine analysis of such a molecule, specialized 2D techniques involving deuterium, such as ²H-¹³C correlation spectroscopy, can be used to directly link the deuterium atoms to the carbon skeleton, providing definitive structural assignment, especially in complex cases. acs.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and isotopic composition of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the unequivocal determination of the elemental composition of this compound.

The primary utility of HRMS in this analysis is the confirmation of the isotopic enrichment. The mass spectrum will display a cluster of isotopic peaks. For the fully deuterated compound, the most abundant peak will correspond to the molecule containing all thirteen deuterium atoms. The relative intensities of the peaks corresponding to molecules with fewer deuterium atoms (M-1, M-2, etc.) can be used to calculate the isotopic purity of the sample. rsc.org This method offers a complementary approach to NMR for quantifying the level of deuteration.

Table 2: Theoretical Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (amu) |

| [M]⁺ (with ⁷⁹Br) | C₁₁D₁₃⁷⁹Br | 238.1189 |

| [M]⁺ (with ⁸¹Br) | C₁₁D₁₃⁸¹Br | 240.1168 |

Note: The observed mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and for the deuterated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the quantitative analysis and isomer identification of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the deuterated compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components in a mixture, including its non-deuterated counterpart or potential isomers, is achieved based on differences in their boiling points and interactions with the stationary phase of the column. For instance, in the analysis of deuterated benzene (B151609), a concentration range of 0.05 μl/ml to 1 μl/ml is suggested for achieving high accuracy in GC/MS quantitative analysis. google.com

Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecules, leading to ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum of 4-t-butylbenzyl esters, for example, characteristically shows intense [M-15]+ ions, which are tertiary benzyl (B1604629) cations formed by the loss of a methyl radical. d-nb.inforesearchgate.net This fragmentation pattern is crucial for structural elucidation.

For quantitative analysis, deuterated compounds like this compound often serve as internal standards. science.gov This is because their chemical and physical properties are very similar to the non-deuterated analyte, but they are distinguishable by their mass difference. researchgate.net The quantification is typically performed by creating a calibration curve that plots the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. mdpi.com However, it has been observed that some analytes may exhibit a higher mass response than their equimolar deuterated analogs, which can lead to discrepancies in quantification. researchgate.net

Isomer identification is also facilitated by GC-MS. Different isomers of this compound, if present, would likely have slightly different retention times in the GC column due to subtle differences in their physical properties. Their mass spectra, while potentially similar, may show variations in the relative abundances of fragment ions, aiding in their differentiation.

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Setting |

|---|---|

| GC System | Agilent GC-MS/MS or similar |

| Column | Capillary column (e.g., HP-5MS) |

| Injector Temperature | 250°C - 280°C |

| Oven Temperature Program | Initial temp. 50°C, ramp to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Data Acquisition | Scan or Selected Ion Monitoring (SIM) |

This table presents typical parameters and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For non-volatile derivatives of this compound, or for analyses where the compound is part of a complex, non-volatile matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. thermofisher.com LC-MS is particularly suited for compounds that are thermally unstable, have high molecular weights, or are polar. thermofisher.com

The process begins with the separation of the sample components via liquid chromatography. The choice of the stationary phase (column) and the mobile phase is critical and depends on the polarity of the derivatives. Reversed-phase chromatography is commonly employed for non-polar to moderately polar compounds. The separation of deuterated and non-deuterated analytes can sometimes be observed in LC, which is attributed to the deuterium isotope effect influencing interactions with the stationary phase. oup.com

After exiting the LC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for LC-MS. thermofisher.com ESI is a soft ionization technique that is well-suited for polar and ionic molecules, generating intact molecular ions or protonated/adducted molecules. APCI is more suitable for less polar, volatile compounds.

Deuterated compounds are frequently used as internal standards in LC-MS analyses to improve accuracy and precision by compensating for matrix effects and variations in ionization efficiency. researchgate.net The mass spectrometer then separates the ions based on their m/z ratio, allowing for the detection and quantification of the target derivative. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and structural confirmation by fragmenting a specific parent ion and analyzing the resulting daughter ions. polymersolutions.com

Table 2: Comparison of Ionization Techniques in LC-MS

| Ionization Technique | Analyte Characteristics | Typical Applications |

|---|---|---|

| Electrospray Ionization (ESI) | Polar, ionic, large molecules | Peptides, nucleotides, polar drugs |

| Atmospheric Pressure Chemical Ionization (APCI) | Less polar, volatile | Steroids, non-polar drugs |

Selection of the appropriate ionization technique is crucial for optimal sensitivity and results.

Isotope Ratio Mass Spectrometry (IRMS) for Natural Abundance Correction

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and precise technique used to measure the relative abundance of isotopes in a sample. wikipedia.org While this compound is an artificially enriched deuterated compound, IRMS plays a crucial role in correcting for the natural abundance of isotopes, which is essential for achieving high accuracy in quantitative studies.

All elements, including carbon and hydrogen, have naturally occurring heavier isotopes (e.g., ¹³C and ²H or D). When quantifying a deuterated standard like this compound, it is important to account for the contribution of naturally occurring deuterium in the non-deuterated analyte, and vice-versa. IRMS can precisely measure the natural isotopic composition of the starting materials and the final products.

In a typical IRMS setup, the sample is converted into a simple gas, such as H₂ for hydrogen isotope analysis or CO₂ for carbon isotope analysis, prior to entering the mass spectrometer. smu.ca The instrument then measures the ratio of the heavier isotope to the lighter isotope with very high precision. wikipedia.orgsmu.ca For hydrogen, the ratio of ²H/¹H is determined.

These precise measurements allow for the calculation of a correction factor that can be applied to the data obtained from other mass spectrometric techniques like GC-MS or LC-MS. This correction ensures that the measured signal is solely from the enriched isotopic label and not from the naturally occurring isotopes, thereby improving the accuracy of quantitative measurements. High-resolution IRMS can achieve a measurement precision better than 1% for samples with natural deuterium abundance and better than 0.5% for samples with medium to high deuterium abundance. xml-journal.net

Table 3: Common Applications of IRMS in Isotope Analysis

| Application Area | Purpose |

|---|---|

| Geochemistry & Environmental Science | Tracing origins and processes in natural systems. wikipedia.org |

| Food Authenticity | Determining the geographical origin of food products. thermofisher.com |

| Forensics | Linking samples to a specific source. smu.caforensic-isotopes.org |

| Metabolic Studies | Tracing the metabolic fate of labeled compounds. |

IRMS provides a high degree of precision for a wide range of applications.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Deuterium-Induced Band Shifts

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules. When hydrogen is replaced by deuterium in a molecule like this compound, noticeable shifts in the FT-IR absorption bands occur. This is because the vibrational frequency is dependent on the mass of the vibrating atoms.

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a significant increase in the reduced mass of the corresponding bond (e.g., C-D vs. C-H). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to their C-H counterparts. msu.edu For example, the stretching frequency of an O-H bond is around 3600 cm⁻¹, while the O-D equivalent is observed at approximately 2600 cm⁻¹. msu.edu Similarly, aromatic and aliphatic C-D stretching features are expected in the 4.4–4.7 µm (approximately 2270–2130 cm⁻¹) region, whereas C-H stretches are found around 3.3 µm (approximately 3030 cm⁻¹). researchgate.netpressbooks.pub

These predictable isotopic shifts are invaluable for confirming the successful deuteration of this compound and for assigning specific vibrational modes within the molecule. By comparing the FT-IR spectrum of the deuterated compound with its non-deuterated analog, the disappearance or shift of specific bands provides direct evidence of the location of deuterium incorporation.

Table 4: Expected FT-IR Band Shifts upon Deuteration of an Aromatic Compound

| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | ~2250 cm⁻¹ |

| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | ~2100 cm⁻¹ |

| C-H In-Plane Bend | 1300 - 1000 cm⁻¹ | Lower frequency shift |

| C-H Out-of-Plane Bend | 900 - 675 cm⁻¹ | Lower frequency shift |

Raman Spectroscopy for Characteristic Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that result in a change in dipole moment are IR active.

For a molecule like this compound, the symmetric vibrations of the aromatic ring and the C-C skeletal modes are typically strong in the Raman spectrum. rsc.org Similar to FT-IR, the substitution of hydrogen with deuterium will cause shifts in the Raman bands to lower frequencies. These shifts can be used to confirm deuteration and to assign vibrational modes.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. For instance, in a molecule with a center of symmetry, some vibrations may be only Raman active and IR inactive, and vice-versa (the rule of mutual exclusion). Although this compound lacks a center of symmetry, the relative intensities of bands in the two types of spectra can differ significantly, aiding in a more robust vibrational assignment. Ultrafast Raman spectroscopy can even be used to study the dynamics of vibrational energy transfer within deuterated molecules. acs.org

X-ray Crystallography of Deuterated Derivatives for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While often associated with the determination of the structure of large biomolecules, it is equally powerful for smaller organic molecules, including deuterated derivatives like this compound, provided a suitable single crystal can be grown.

The technique involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Computational and Theoretical Studies of 4 Tert Butylbenzyl Bromide D13

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-tert-Butylbenzyl Bromide-D13, the primary structural difference compared to its non-deuterated counterpart arises from the change in zero-point vibrational energy (ZPVE). The heavier deuterium (B1214612) atoms have lower ZPVE, which can lead to infinitesimally shorter and stronger C-D bonds compared to C-H bonds.

While the Born-Oppenheimer approximation assumes that the electronic structure is independent of nuclear mass, subtle isotope effects on geometry can be observed. rsc.org A typical DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would predict these minor structural changes. The electronic properties, such as molecular orbital energies and charge distribution, are not expected to change significantly upon deuteration.

Table 1: Hypothetical Comparison of Optimized Geometrical Parameters for 4-tert-Butylbenzyl Bromide and its D13 Analogue

This table illustrates the expected small differences in bond lengths upon deuteration, as would be predicted by DFT calculations. Actual values would require specific computation.

| Parameter | 4-tert-Butylbenzyl Bromide (H13) | This compound | Expected Change |

| Avg. C-H Bond Length (t-Butyl) | ~1.094 Å | N/A (C-D) | N/A |

| Avg. C-D Bond Length (t-Butyl) | N/A | ~1.091 Å | -0.003 Å |

| Avg. C-H Bond Length (Aromatic) | ~1.084 Å | N/A (C-D) | N/A |

| Avg. C-D Bond Length (Aromatic) | N/A | ~1.082 Å | -0.002 Å |

| C-Br Bond Length | ~1.965 Å | ~1.965 Å | Negligible |

| C-C Bond Length (t-Butyl) | ~1.540 Å | ~1.540 Å | Negligible |

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results. uprm.educonicet.gov.ar

Vibrational Frequencies: Infrared (IR) spectroscopy is particularly sensitive to isotopic substitution. The vibrational frequency of a bond is proportional to the square root of the force constant divided by the reduced mass of the atoms. Since deuterium is twice as massive as protium, C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations. Calculations can predict the entire IR spectrum, showing these characteristic shifts which confirm the positions of deuteration.

NMR Chemical Shifts: While the effect of deuteration on NMR spectra is less dramatic than in IR, predictable changes do occur. The substitution of H with D can cause small changes in the chemical shifts of nearby nuclei (¹³C or remaining ¹H), known as a deuterium isotope shift. These shifts, typically on the order of 0.01-0.3 ppm, arise from the subtle changes in molecular geometry and vibrational averaging. rsc.org Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting NMR shielding tensors, from which chemical shifts are determined. conicet.gov.ar

Table 2: Predicted Vibrational Frequency and NMR Chemical Shift Comparison

This illustrative table shows the kind of data generated from computational spectroscopic predictions. The frequency shifts are a direct consequence of the increased mass of deuterium.

| Property | Mode / Nucleus | Predicted Value (H13 Isotope) | Predicted Value (D13 Isotope) |

| Vibrational Frequency | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~2250-2200 cm⁻¹ (C-D Stretch) |

| Aliphatic C-H Stretch (t-Butyl) | ~2950-2850 cm⁻¹ | ~2200-2100 cm⁻¹ (C-D Stretch) | |

| ¹³C NMR Chemical Shift | C-Br Carbon | ~35 ppm | ~34.8 ppm (Isotope Shift) |

| Quaternary t-Butyl Carbon | ~34 ppm | ~33.7 ppm (Isotope Shift) | |

| Aromatic C-D Carbons | ~125-130 ppm | ~124.8-129.8 ppm (Isotope Shift) |

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. Transition state theory provides a framework for calculating KIEs computationally. rsc.orgaip.org The KIE is primarily determined by the differences in ZPVE between the reactant and the transition state for the two different isotopologues. wayne.edu

For a reaction involving this compound, such as an Sₙ2 substitution at the benzylic carbon, the C-D bonds on the aromatic ring and tert-butyl group are not broken in the rate-determining step. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). SKIEs are typically smaller than primary KIEs and provide information about changes in hybridization or steric environment at the reaction center. By calculating the harmonic vibrational frequencies of the reactant and the transition state for both the D13 and the non-deuterated species, the kH/kD ratio can be predicted.

Table 3: Hypothetical Secondary Kinetic Isotope Effect Calculation for an Sₙ2 Reaction

This table illustrates the components of a theoretical KIE calculation based on transition state theory.

| Parameter | Reactant (H13) | Transition State (H13) | Reactant (D13) | Transition State (D13) |

| ZPVE (kcal/mol) | Value A | Value B | Value C (< A) | Value D (< B) |

| ΔZPVE (TS - Reactant) | B - A | D - C | ||

| Predicted kH/kD at 298 K | \multicolumn{4}{c | }{exp[( (B - A) - (D - C) ) / RT]} | ||

| Expected kH/kD Value | \multicolumn{4}{c | }{~0.95 - 1.05 (typical for β-secondary KIEs)} |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. dovepress.com An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal information about its conformational preferences and how it interacts with its environment.

Key areas of investigation would include the rotational dynamics of the tert-butyl group and the flexibility of the bromomethyl side chain. The simulation would also characterize the solvent structure around the molecule. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from different parts of the solute. Studies have shown that deuterated compounds can exhibit slightly stronger intermolecular interactions, potentially leading to a more ordered solvent shell and a more compact molecular structure in solution compared to their hydrogenated counterparts. nih.gov

Reaction Modeling and Potential Energy Surface Mapping for Deuterated Pathways

To understand a chemical reaction in greater detail, computational chemists map the potential energy surface (PES). A PES is a mathematical relationship between the energy of a molecule or system and its geometry. researchgate.net For a reaction like the Sₙ2 substitution of 4-tert-Butylbenzyl Bromide, the PES would show the energy of the system along the reaction coordinate, from reactants to products, passing through the high-energy transition state. uga.edunih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthesis Routes for Deuterated Aromatic Bromides

The synthesis of deuterated compounds, including aromatic bromides, is an active area of research, with a significant push towards greener and more efficient methodologies. uni-lj.sichinesechemsoc.org Conventional methods for producing deuterated aromatic compounds often involve H-D exchange reactions with heavy water (D₂O) under high temperature and pressure, which can be energy-intensive and present scalability challenges. tn-sanso.co.jp The development of sustainable synthetic routes is crucial for making these valuable compounds more accessible and environmentally benign.

Key emerging strategies include:

Catalyst Innovation: Research is focused on developing highly active and recyclable catalysts to improve reaction efficiency and reduce waste. uni-lj.si Copper-based catalysts, for instance, have shown promise in the deuterodehalogenation of aryl halides. researchgate.net The use of immobilized (bio)catalysts is also being explored to facilitate easier separation and reuse, aligning with green chemistry principles. uni-lj.si

Flow Chemistry: Continuous flow synthesis presents a significant improvement over traditional batch processes. tn-sanso.co.jp By using flow-type microwave reactors, researchers can achieve higher reaction efficiency and throughput. This method allows for better control over reaction conditions, reduces process time, and can decrease the amount of expensive D₂O required. tn-sanso.co.jp

Electrophotocatalysis: This novel approach uses an electrophotocatalyst and an economical deuterium (B1214612) source like D₂O to achieve deuteration under mild conditions. chinesechemsoc.org This technique avoids harsh reagents and expensive deuterium sources like D₂ gas, offering a more sustainable pathway to deuterated aromatics with high site-selectivity and functional group compatibility. chinesechemsoc.org

Alternative Energy Sources: The application of microwaves and ultrasound is being investigated to accelerate H-D interchange reactions. royalsocietypublishing.org Ultrasound-assisted treatments can enhance the activity of reagents, while microwave heating can significantly shorten reaction times from hours to minutes. tn-sanso.co.jproyalsocietypublishing.org

These advancements aim to overcome the limitations of traditional methods, which often rely on expensive precious metal catalysts (e.g., Iridium, Palladium) or dangerous deuterium sources. uni-lj.sichinesechemsoc.org The shift towards sustainable practices is making the synthesis of deuterated building blocks like 4-tert-Butylbenzyl Bromide-D13 more cost-effective and environmentally friendly. royalsocietypublishing.org

Utilisation in Supramolecular Chemistry as a Labeled Guest or Host Component

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. While direct research on this compound in this field is not yet widespread, its non-deuterated analogue provides a strong indication of its potential. For example, 4-tert-butylbenzyl bromide is used as a precursor in the synthesis of 1,2,4-triazolium salts, which are themselves precursors to N-heterocyclic carbenes (NHCs) and components of ionic liquids (ILs). nih.gov

The introduction of a deuterated tag like the one in this compound would offer significant advantages for studying the resulting supramolecular structures:

Structural Elucidation: Deuterium's unique nuclear spin properties make it a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. solubilityofthings.com Incorporating a D13-labeled component would allow researchers to use advanced NMR techniques to precisely locate the labeled part within a complex host-guest assembly or a self-assembled structure. This is invaluable for understanding the specific interactions and spatial arrangements that govern supramolecular organization.

Probing Host-Guest Dynamics: The kinetic isotope effect associated with deuterium can be used to study the dynamics of host-guest binding and dissociation. By selectively labeling either the host or guest molecule, researchers can gain insights into the mechanisms and energy landscapes of these interactions.

Component Tracking in Complex Mixtures: In multicomponent self-assembling systems, a deuterated tag serves as a clear marker. It allows for unambiguous tracking of the labeled component's behavior, interactions, and final position within the larger architecture, which is often difficult to determine with non-labeled species.

The bulky tert-butyl group of this compound is a common structural motif in supramolecular chemistry, often used to control solubility and influence packing arrangements in the solid state. A deuterated version would be a valuable tool for investigating the subtle roles of such groups in the formation of complex molecular topologies and self-assembled materials. ethernet.edu.et

Advanced Materials Science Applications Requiring Deuterated Building Blocks

Deuterated building blocks are increasingly recognized for their ability to enhance the performance and durability of advanced materials. dataintelo.comansto.gov.au The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a material due to the kinetic isotope effect, where the heavier deuterium atom forms stronger covalent bonds and vibrates at a lower frequency. This has profound implications for various applications.

| Application Area | Role of Deuterated Building Blocks | Research Findings |

| Organic Light-Emitting Diodes (OLEDs) | Increase the stability and luminous efficiency of OLED materials. tn-sanso.co.jpzeochem.com | The stronger C-D bond compared to the C-H bond reduces non-radiative decay pathways, leading to longer device lifetimes and improved quantum efficiency. tn-sanso.co.jp |

| Polymers and Nanomaterials | Enable precise control over material properties and performance. dataintelo.com | Deuteration allows for fine-tuning of structural integrity and metabolic stability in biomaterials and can be used to study site-specific phenomena in energy and gas adsorption materials. dataintelo.comansto.gov.au |

| Electronic Materials | Used in the synthesis of molecular conductors, semiconductors, and liquid crystals. chemscene.com | Deuterated building blocks are essential for creating materials with enhanced functionalities for applications in organic field-effect transistors and flexible printed electronics. dataintelo.comchemscene.com |

The use of this compound as a building block would allow for the targeted introduction of deuterium into specific locations within a larger material structure. This strategic labeling is crucial for mechanistic studies using techniques like neutron scattering, which can probe molecular structure and dynamics with high precision, an application particularly relevant for studying gas adsorption in metal-organic frameworks. ansto.gov.au

Interdisciplinary Research Applications of Stable Isotope Tracers in Systems Chemistry and Chemical Biology (Methodological Focus)

Stable isotopes like deuterium are indispensable tools in systems chemistry and chemical biology for tracing the pathways and dynamics of molecules within complex systems. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous, making them suitable for a wide range of studies, including those in living organisms. researchgate.net The core of this approach is the use of labeled molecules to follow metabolic, chemical, or environmental processes. nih.govbohrium.com

Methodological Approaches:

Mass Spectrometry (MS): This is a primary technique for detecting and quantifying isotope-labeled compounds. nih.gov High-resolution mass spectrometry can distinguish between molecules that differ only by the presence of an isotope (isotopologues), allowing researchers to track the transformation of a labeled precursor into various downstream products. nih.gov This provides a detailed map of metabolic fluxes and pathway activities. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the isotopic composition of a molecule. solubilityofthings.com It can provide detailed information about the specific location of an isotope within a molecular structure, which is critical for understanding reaction mechanisms and intramolecular rearrangements. solubilityofthings.com

Isotope Ratio Mass Spectrometry (IRMS): This specialized technique measures the ratio of stable isotopes with very high precision, providing insights into biological and geological processes. solubilityofthings.com

Applications in Systems Chemistry and Chemical Biology:

| Research Area | Application of Stable Isotope Tracers | Key Insights Gained |

| Metabolic Research | Tracing the fate of labeled nutrients (e.g., glucose, amino acids) through metabolic networks. nih.gov | Elucidating altered metabolic pathways in diseases like cancer, identifying metabolic vulnerabilities for therapeutic targeting. nih.govbohrium.com |

| Mechanistic Studies | Using deuterium as a marker to investigate chemical reaction mechanisms. ansto.gov.au | Determining the final position of the deuterium atom post-reaction provides direct evidence for specific chemical transformations. ansto.gov.au |

| Environmental Science | Tracking the movement and transformation of substances in ecosystems, such as nutrient cycling in river basins or water movement in soil. mdpi.comnih.goviaea.org | Assessing the impact of human activity, understanding biogeochemical cycles, and managing water resources. mdpi.comiaea.org |

The use of a specifically labeled tracer like this compound would enable highly targeted investigations. For example, it could be incorporated into a drug candidate to study its metabolic fate or used to build a molecular probe to investigate specific enzyme-substrate interactions in a biological system. The adaptation of methodologies from radioisotope tracer experiments to stable isotopes, combined with advanced mathematical modeling, continues to expand the scope and power of this approach in understanding complex biological and chemical systems. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-tert-Butylbenzyl Bromide-D13, and how can isotopic purity be ensured?

- Methodological Answer : The synthesis typically involves substituting hydrogen with deuterium at specific positions. For the tert-butylbenzyl bromide derivative, deuteration can be achieved via catalytic exchange using deuterated solvents (e.g., D₂O or CD₃OD) or by starting with deuterated precursors like tert-butylbenzene-D13. Purification steps, such as column chromatography or recrystallization, are critical to isolate the deuterated product. Isotopic purity (>98%) should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR), where the absence of proton signals in ¹H-NMR confirms deuteration .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR : ¹³C-NMR and DEPT-135 can confirm the carbon framework, while ²H-NMR (if accessible) directly identifies deuterium positions.

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns and validates molecular formula.

- Infrared (IR) Spectroscopy : Compare C-Br and C-D stretching frequencies (e.g., ~550 cm⁻¹ for C-Br) to non-deuterated analogs to confirm substitution .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as brominated compounds are often irritants.

- Store in airtight containers away from light and moisture to prevent degradation.

- Follow spill management protocols: neutralize with sodium bicarbonate and dispose via hazardous waste channels. Safety data for analogous compounds (e.g., 4-Bromobenzyl Bromide) provide additional guidance .

Advanced Research Questions